molecular formula C27H37NO3 B12516010 Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate CAS No. 793724-54-6

Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate

Cat. No.: B12516010
CAS No.: 793724-54-6
M. Wt: 423.6 g/mol
InChI Key: VOEPVATWOHQQBY-UHFFFAOYSA-N
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Description

Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate is a Schiff base ester characterized by:

  • A central benzoate core functionalized with an imine group (-CH=N-).
  • A 4-butoxyphenyl substituent on the imine nitrogen, providing electron-donating effects via the para-butoxy group.
  • A nonyl (C9) alkyl chain esterified to the benzoate moiety, influencing solubility and thermal stability. Its E-configuration ensures a planar geometry, critical for mesophase formation.

Properties

CAS No.

793724-54-6

Molecular Formula

C27H37NO3

Molecular Weight

423.6 g/mol

IUPAC Name

nonyl 4-[(4-butoxyphenyl)iminomethyl]benzoate

InChI

InChI=1S/C27H37NO3/c1-3-5-7-8-9-10-11-21-31-27(29)24-14-12-23(13-15-24)22-28-25-16-18-26(19-17-25)30-20-6-4-2/h12-19,22H,3-11,20-21H2,1-2H3

InChI Key

VOEPVATWOHQQBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoic acid with nonanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alcohols or amines can be used in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and reduced ester derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Physical Properties

  • Molecular Weight : 485.69 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Melting Point : Data not extensively documented but expected to be within typical ranges for similar compounds.

Pharmaceutical Applications

Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate has been explored for its potential therapeutic properties. The imino group can enhance biological activity, making it a candidate for drug development.

Case Studies:

  • Antioxidant Activity : Studies have shown that derivatives of benzoate compounds exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Research indicates that similar compounds demonstrate antimicrobial effects against various pathogens, suggesting potential as an antimicrobial agent .

Materials Science

In materials science, this compound can be utilized in the development of polymers and coatings.

Applications:

  • Polymer Additive : This compound can act as a plasticizer or modifier in polymer formulations, enhancing flexibility and durability.
  • Coatings : Its chemical structure allows it to be incorporated into coatings that require specific thermal or mechanical properties.

Environmental Chemistry

The compound's unique properties make it suitable for applications in environmental remediation.

Potential Uses:

  • Adsorbent Materials : this compound can be integrated into materials designed to adsorb pollutants from water or air.
  • Biodegradable Products : Research into biodegradable esters suggests that this compound could contribute to the development of environmentally friendly materials that degrade more readily than traditional plastics .

Mechanism of Action

The mechanism of action of Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds or interact with active sites of enzymes or receptors, influencing biological processes. The ester moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Mesomorphic Behavior

(a) Electron-Donating vs. Electron-Withdrawing Groups
  • Target Compound : The 4-butoxyphenyl group donates electrons via the alkoxy group, enhancing molecular polarizability. However, this may reduce dipole-dipole interactions compared to electron-withdrawing substituents.
  • Trifluoromethyl Derivatives: (E)-4-(((4-Trifluoromethylphenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate () exhibits strong mesomorphic behavior due to the electron-withdrawing CF₃ group, which increases dipole moments and stabilizes smectic phases. DSC studies show sharp phase transitions (e.g., crystal-to-nematic at 92°C for hexyloxy derivatives) .
  • Chlorophenyl Derivatives: (E)-4-(((2-Chlorophenyl)imino)methyl)-3-methoxyphenyl 4-(alkoxy)benzoate () is non-mesomorphic. The ortho-chloro and meta-methoxy substituents disrupt molecular packing via steric hindrance, preventing LC phase formation .
(b) Terminal Alkyl Chain Length
  • Shorter Chains : Hexyloxy (C6) and octyloxy (C8) derivatives () exhibit nematic phases at lower temperatures (e.g., 75–110°C for C6). Increasing chain length correlates with broader mesomorphic ranges .
  • Thiol-Substituted Chains: (E)-4-(((2-Mercaptophenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate () shows reduced mesophase stability due to lateral -SH groups disrupting molecular alignment, despite similar chain lengths .

Structural Isomerism and Conformational Effects

  • Lateral Substituent Orientation : DFT studies on di-substituted Schiff bases () reveal that para-substituted derivatives (e.g., target compound) adopt linear conformations conducive to LC behavior, whereas meta- or ortho-substituents induce bent geometries, suppressing mesomorphism .
  • Isopropyl vs. Nonyl Esters: 4-Isopropylphenyl 4-(4-butoxybenzylideneamino)benzoate () lacks a long alkyl chain, resulting in lower entropy of phase transition (ΔS = 12.3 J/mol·K) compared to nonyl analogs, which likely exhibit higher ΔS due to increased conformational freedom .

Thermal and Spectroscopic Properties

Thermal Stability
  • Target Compound: Expected to exhibit high thermal stability (decomposition >250°C) due to aromaticity and nonyl chain rigidity.
  • Trifluoromethyl Derivatives : Decompose at ~220°C, with phase transitions (e.g., melting at 92°C) observed via DSC .
  • Thiol Derivatives : Lower thermal stability (m.p. ~150°C) due to -SH group reactivity .
Spectroscopic Characterization
  • IR/NMR: The target compound’s imine (-CH=N-) stretch appears at ~1620 cm⁻¹ (IR), consistent with analogs in . ¹H NMR shows distinct signals for nonyl protons (δ 0.8–1.5 ppm) and imine protons (δ 8.3 ppm) .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent Terminal Chain Mesomorphic Behavior Phase Transition (°C) Reference
Nonyl 4-{(E)-[...]benzoate 4-butoxyphenyl Nonyl (C9) Likely mesomorphic* N/A (predicted) Current Study
4-Isopropylphenyl [...]benzoate 4-butoxyphenyl Isopropyl (C3) Non-mesomorphic ΔH = 3.8 kJ/mol
(E)-4-(((4-CF₃Ph)Imino) [...] C6 4-CF₃ Hexyloxy (C6) Nematic 92 (Cr→N), 110 (N→I)
(E)-4-(((2-ClPh)Imino) [...] 2-Cl, 3-OMe Alkoxy Non-mesomorphic N/A

*Predicted based on structural analogy to mesomorphic derivatives.

Table 2: Spectroscopic Signatures

Functional Group IR Stretch (cm⁻¹) ¹H NMR (δ, ppm) Reference
-CH=N- (imine) 1610–1625 8.2–8.4
-OCH₂ (butoxy) 1250–1270 3.9–4.1
-COO- (ester) 1720–1740 4.3 (ester CH₂)

Research Findings and Implications

  • Mesomorphic Potential: The target compound’s para-substituted butoxy and nonyl groups favor mesophase formation, contrasting with ortho-substituted non-mesomorphic analogs .
  • Terminal Chain Impact : Longer chains (C9 vs. C6) may extend mesomorphic ranges, as seen in trifluoromethyl derivatives .
  • Synthetic Routes : Likely synthesized via Schiff base condensation (amine + aldehyde), analogous to methods in and .

Biological Activity

Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a nonyl group, a benzoate moiety, and an imine functional group. Its chemical formula is C22H31NO3C_{22}H_{31}NO_3.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that the compound effectively scavenged free radicals in vitro, showing promise as a therapeutic agent for oxidative stress-related conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential utility in treating bacterial infections .

Cytotoxic Effects

Cytotoxicity assays conducted on various cancer cell lines indicated that this compound can induce apoptosis in tumor cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. These findings highlight the compound's potential as an anticancer agent .

Research Findings and Case Studies

StudyFindings
Demonstrated antioxidant activity through free radical scavenging assays.
Exhibited antimicrobial effects against S. aureus and E. coli with MIC values comparable to standard antibiotics.
Induced apoptosis in cancer cell lines via caspase activation and mitochondrial disruption.

Case Study: Antioxidant Efficacy

In a controlled study involving human cell lines exposed to oxidative stress, this compound showed a dose-dependent reduction in reactive oxygen species (ROS) levels. This suggests that the compound may have protective effects against oxidative damage in human cells .

Case Study: Antimicrobial Testing

A series of antimicrobial tests were conducted using agar diffusion methods. The results indicated that this compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .

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